molecular formula C23H20N2S2 B14537582 4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole CAS No. 61997-01-1

4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole

Cat. No.: B14537582
CAS No.: 61997-01-1
M. Wt: 388.6 g/mol
InChI Key: CVGGIJKIJXRLKV-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of diphenyl groups at positions 4 and 5, and a phenylsulfanyl-ethylsulfanyl substituent at position 2. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the use of deep eutectic solvents such as urea/zinc(II) dichloride to catalyze the reaction of aldehydes with benzyl and excess ammonium acetate . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Additionally, in the industry, it is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole can be compared with other similar compounds such as 4,5-diphenyl-1H-imidazole and 2-phenylsulfanyl-1H-imidazole. While these compounds share some structural similarities, the presence of the phenylsulfanyl-ethylsulfanyl substituent in this compound imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

61997-01-1

Molecular Formula

C23H20N2S2

Molecular Weight

388.6 g/mol

IUPAC Name

4,5-diphenyl-2-(2-phenylsulfanylethylsulfanyl)-1H-imidazole

InChI

InChI=1S/C23H20N2S2/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-23(24-21)27-17-16-26-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,25)

InChI Key

CVGGIJKIJXRLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCCSC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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